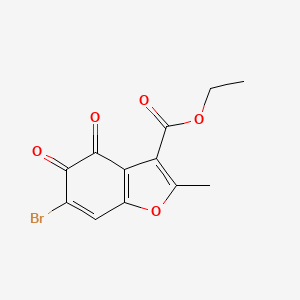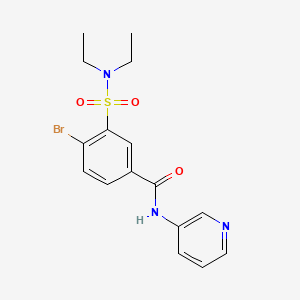
4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a suitable precursor, followed by the introduction of the diethylsulfamoyl group and subsequent coupling with a pyridin-3-yl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by sulfonamide formation and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations, often employing continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, resulting in the formation of corresponding reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce debrominated or desulfonylated derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding in biological systems.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
- 4-Bromo-3-(diethylsulfamoyl)-N-(3-nitrophenyl)benzamide
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
Comparison: Compared to similar compounds, 4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide is unique due to its specific substitution pattern and the presence of the pyridin-3-yl group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c1-3-20(4-2)24(22,23)15-10-12(7-8-14(15)17)16(21)19-13-6-5-9-18-11-13/h5-11H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIGWDVIPAWBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide](/img/structure/B5107581.png)
![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
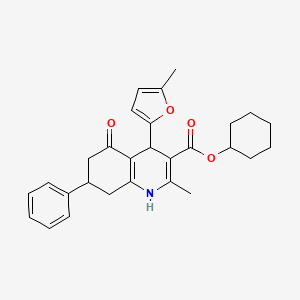
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)
![(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107605.png)
![4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid](/img/structure/B5107609.png)
![Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate](/img/structure/B5107616.png)
![2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5107624.png)
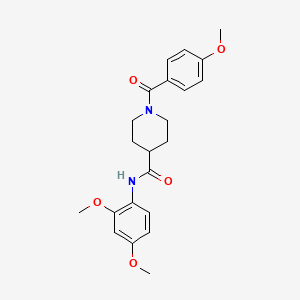
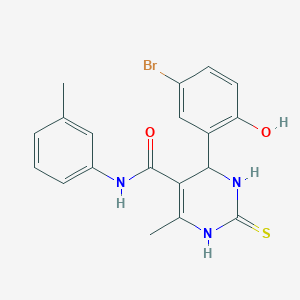
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5107648.png)
![10,14-Dioxa-2,3,5,7-tetrazatetracyclo[6.4.1.19,12.02,6]tetradeca-3,5-dien-8-ol](/img/structure/B5107652.png)
